4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a compound that belongs to the class of chromone-related pyrazole compounds These compounds are characterized by the presence of both chromone and pyrazole rings, which are known for their significant biological activities
Preparation Methods
The synthesis of 4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the formation of chromone-pyrazole dyads. One common method includes the cyclodehydration and oxidative cyclization reactions. Another approach involves the 1,3-dipolar cycloaddition, condensation of hydrazines with α,β-unsaturated ketones, and the Knoevenagel reaction . These methods are designed to overcome limitations such as harsh conditions, limited substrate scope, and poor substituent tolerance.
Chemical Reactions Analysis
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chromone derivatives, while reduction can yield pyrazole derivatives .
Scientific Research Applications
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a versatile building block in organic synthesis, enabling the creation of novel bioactive compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one can be compared with other similar compounds, such as:
Chromone: A six-membered oxygen-containing heterocyclic compound known for its biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, widely studied for its biological and chemical properties.
This compound is unique due to its dual chromone-pyrazole structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1433-79-0 |
---|---|
Molecular Formula |
C40H40N4O2 |
Molecular Weight |
608.8 g/mol |
IUPAC Name |
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C40H40N4O2/c1-30-38(39(45)44(43(30)4)37-18-12-7-13-19-37)40(46,33-20-24-35(25-21-33)41(2)28-31-14-8-5-9-15-31)34-22-26-36(27-23-34)42(3)29-32-16-10-6-11-17-32/h5-27,46H,28-29H2,1-4H3 |
InChI Key |
BWNUYVGJRXKHPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.